benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a nitrobenzyl thioether, and a dihydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring system: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group.
Construction of the dihydroimidazole moiety: This can be synthesized through the condensation of an amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thioether can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Formation of new thioether derivatives.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole ring system and may have similar electronic properties.
Nitrobenzyl thioethers: Compounds with a nitrobenzyl thioether moiety may exhibit similar reactivity in substitution reactions.
Dihydroimidazole derivatives: These compounds share the dihydroimidazole moiety and may have similar biological activities.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of these three distinct moieties in a single molecule, which imparts it with a unique set of chemical and biological properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17(13-3-6-15-16(9-13)26-11-25-15)20-8-7-19-18(20)27-10-12-1-4-14(5-2-12)21(23)24/h1-6,9H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXZGCSAGPQSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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